![molecular formula C10H6FN3O3S B1366181 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 326-05-6](/img/structure/B1366181.png)
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Overview
Description
“4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a biochemical used for proteomics research . It has been synthesized as a potent fungicidal agent . It also inhibits the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro .
Synthesis Analysis
The synthesis of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” involves several artificial paths and varied physico-chemical factors . The compound was synthesized by fluorination of a novel nitro precursor with [18F]KF in the presence of Kryptofix 222 .Molecular Structure Analysis
The molecular formula of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is C10H6FN3O3S, with a molecular weight of 267.24 . In the crystal structure, weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds are found .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” are complex and involve several steps . The compound is used to obtain free carbene particles and complexed with transition metals .Scientific Research Applications
Antifungal Activity
Thiazole derivatives have been reported to possess antifungal properties. For example, abafungin is an antifungal medication containing the thiazole nucleus and is used topically to suppress skin infections caused by various fungi .
Antimicrobial Activity
Some thiazole derivatives have been synthesized and screened for their antimicrobial activities against a range of bacteria and fungi, showing potential as antibacterial and antifungal agents .
Analgesic and Anti-inflammatory Activities
Thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities in various studies. These properties suggest potential applications in pain management and inflammation control .
Antitumor and Cytotoxic Activity
Certain thiazole derivatives have shown cytotoxicity activity on human tumor cell lines, indicating potential use in cancer treatment .
Anti-HIV Activity
Indole derivatives with a thiosemicarbazide group have been investigated for antiviral activity against a broad range of RNA and DNA viruses, including HIV-1 .
Molecular Docking Studies
Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives as part of anti-HIV research efforts .
Future Directions
properties
IUPAC Name |
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQIICQNRTBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407370 | |
Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
CAS RN |
326-05-6 | |
Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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